molecular formula C8H13N B1355124 2,2-Dimethylhex-5-enenitrile CAS No. 84173-95-5

2,2-Dimethylhex-5-enenitrile

Cat. No.: B1355124
CAS No.: 84173-95-5
M. Wt: 123.2 g/mol
InChI Key: FMYANDVTIGLEES-UHFFFAOYSA-N
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Description

2,2-Dimethylhex-5-enenitrile is an organic compound with the molecular formula C8H13N. It is characterized by the presence of a nitrile group (-CN) attached to a hexene chain with two methyl groups at the second carbon position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylhex-5-enenitrile typically involves the reaction of 4-bromo-1-butene with isobutyronitrile. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves the use of a base to deprotonate the isobutyronitrile, followed by a nucleophilic substitution reaction with 4-bromo-1-butene .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhex-5-enenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethylhex-5-enenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylhex-5-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylhex-5-enenitrile is unique due to the presence of both a nitrile group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications .

Properties

IUPAC Name

2,2-dimethylhex-5-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-4-5-6-8(2,3)7-9/h4H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYANDVTIGLEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517773
Record name 2,2-Dimethylhex-5-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84173-95-5
Record name 2,2-Dimethylhex-5-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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